1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate

Description

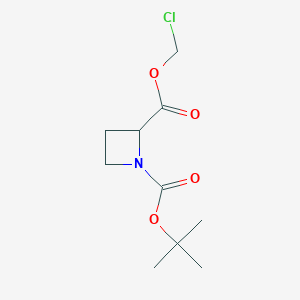

Molecular Formula: C₁₂H₁₈ClNO₄ Molecular Weight: 277.7 g/mol CAS Number: 2137089-48-4 (as per Combi-Blocks Inc. ) Structure: Features an azetidine (4-membered nitrogen-containing ring) with two ester groups: a tert-butyl group at position 1 and a chloromethyl group at position 2. The chloromethyl substituent acts as a reactive site for nucleophilic substitution, making the compound valuable in synthetic chemistry for introducing functionalized azetidine scaffolds .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(chloromethyl) azetidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-5-4-7(12)8(13)15-6-11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLPGUPPKKLTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of azetidine-1,2-dicarboxylate with tert-butyl chloride in the presence of a suitable catalyst under controlled conditions. The reaction typically requires anhydrous conditions and a non-nucleophilic base to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, including azides and iodides.

Scientific Research Applications

Organic Synthesis

1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate serves as a valuable building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : The chloromethyl group can be substituted with nucleophiles to form new derivatives.

- Esterification Reactions : The dicarboxylate functionality allows for the formation of esters with alcohols.

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds can inhibit bacterial growth, including strains resistant to conventional antibiotics.

- Anticancer Activity : Investigations have shown that modifications to the azetidine structure may enhance anticancer effects by influencing apoptotic pathways and mitochondrial function in cancer cells.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that certain derivatives of azetidine compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1–8 µM against various bacterial strains, indicating promising antimicrobial efficacy.

Pharmaceutical Intermediate

The compound is explored as a pharmaceutical intermediate for synthesizing drugs targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for developing therapeutics aimed at conditions like celiac disease through transglutaminase inhibition.

Case Study: Inhibition of Transglutaminase Activity

Research has highlighted the structure-activity relationship (SAR) of azetidine derivatives, showing that specific modifications could enhance selectivity for transglutaminase 2 (TG2), which is implicated in several diseases.

Industrial Applications

Due to its unique structural properties, this compound is utilized in developing new materials such as polymers and resins. Its reactivity allows for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but the compound's reactivity makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Research Findings and Data

Purity and Commercial Availability

- Most analogs (e.g., CAS 2137062-11-2, CAS 1245782-62-0) are available at ≥95% purity, with suppliers like Combi-Blocks and BLD Pharm Ltd. offering gram-to-kilogram quantities .

Biological Activity

1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate (CAS: 2137507-32-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16ClNO4

- Molecular Weight : 249.70 g/mol

- CAS Number : 2137507-32-3

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl and chloromethyl derivatives with azetidine dicarboxylic acids. The synthetic route is crucial for ensuring high yield and purity, which are essential for biological testing.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing azetidine structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induces apoptosis |

| Compound B | HeLa | 2.41 | Cell cycle arrest |

| Compound C | A549 | 1.93 | Caspase activation |

These compounds were noted for their ability to induce apoptosis in a dose-dependent manner, suggesting a potential for therapeutic applications in cancer treatment .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and p53 expression levels .

- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the G1 phase, preventing proliferation and promoting cell death in malignant cells .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various azetidine derivatives, including this compound. The results indicated that these compounds exhibited higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. Specifically, the study found:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.